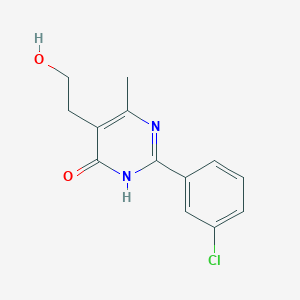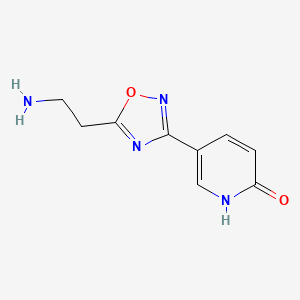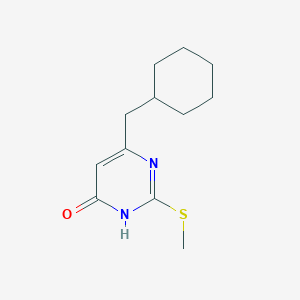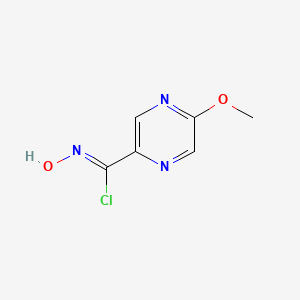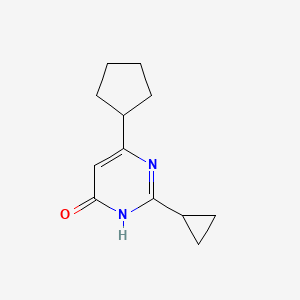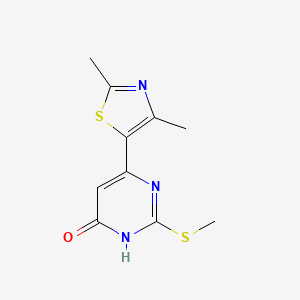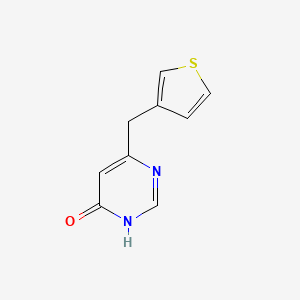
6-(Thiophen-3-ylmethyl)pyrimidin-4-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
HIV-1 Reverse Transcriptase Inhibition
- 6-(Thiophen-2-ylmethyl)pyrimidin-4(3H)-one Derivatives as Potential HIV-1 Reverse Transcriptase Inhibitors: These derivatives have been synthesized and shown to inhibit the activity of the HIV-1 recombinant reverse transcriptase in micromolar range concentrations (Valuev-Elliston et al., 2013).
Antioxidant Properties
- Novel Indole Derivatives with Thiophene and Pyrimidine for Antioxidant Activity: Compounds pairing thiophene with pyrimidine and indole were designed and exhibited high efficiency against ABTS, a marker of antioxidant activity. These derivatives could be promising in medicinal chemistry for future optimizations (Aziz et al., 2021).
Antifungal Activity
- Novel Pyrimidine Derivatives with Antifungal Properties: A series of novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties showed significant antifungal activities against Botrytis cinerea and Sclerotinia sclerotiorum (Wang et al., 2018).
Antimicrobial Evaluation
- Antimicrobial Evaluation of [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones: Novel compounds synthesized from thiophene showed mild antimicrobial activities, suggesting potential as new antimicrobial agents (Gomha et al., 2018).
Anti-inflammatory and Antioxidant Effects
- Pyrimidine-2-thiol Derivatives for Anti-inflammatory and Antioxidant Applications: New compounds synthesized from thiophene and pyrimidine showed potent anti-inflammatory and antioxidant activities, indicating potential therapeutic applications (Shehab et al., 2018).
Anti-inflammatory and Analgesic Agents
- 4-(4-Fluoro-3-methylphenyl)-6-(Substituted Aryl)-1,6-dihydropyrimidin-2-ol Derivatives: These derivatives were synthesized and exhibited significant anti-inflammatory and analgesic activities, highlighting their potential in medicinal chemistry (Muralidharan et al., 2019).
Cytotoxic and Antitubercular Activities
- Synthesis of Pyrimidine Derivatives with Antitubercular Properties: Some novel pyrimidine derivatives exhibited moderate cytotoxic and antitubercular activities, suggesting their potential use in tuberculosis treatment (Bhat et al., 2014).
Antimicrobial Activity
- Antimicrobial Activity of 4-Thiazolidinones and 2-Azetidinones Derivatives: Newly synthesized analogues from thiophene showed increased antibacterial and antifungal profiles compared to free ligands (Patel et al., 2017).
Propriétés
IUPAC Name |
4-(thiophen-3-ylmethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-9-4-8(10-6-11-9)3-7-1-2-13-5-7/h1-2,4-6H,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBCFLYSKKWZAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Thiophen-3-ylmethyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



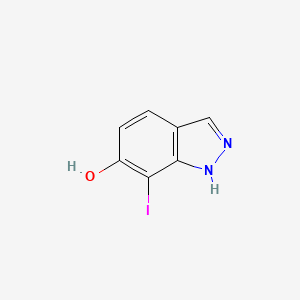
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)
![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)
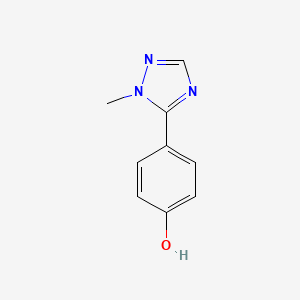
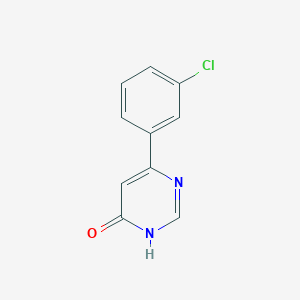
![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
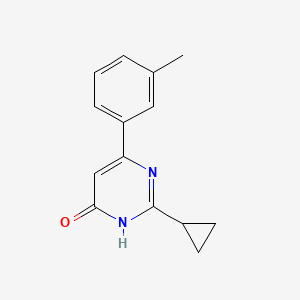
![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)
